

## Toxicological Profile of Heptyl Formate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information for **heptyl formate**. For many standard toxicological endpoints, publicly available data specific to **heptyl formate** is limited. In such cases, this guide describes the standard experimental protocols that would be followed for assessment, based on internationally recognized guidelines.

### **Executive Summary**

Heptyl formate is a flavoring and fragrance agent. Its toxicological profile is characterized by a lack of extensive publicly available data for many endpoints. However, it is classified under the Globally Harmonized System (GHS) as a flammable liquid that causes skin irritation and has the potential to cause serious eye damage[1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated heptyl formate and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent"[2][3][4]. Human studies on a 12% solution indicated no irritation or sensitization, though detailed study data is not readily available[5]. For endpoints where specific data is lacking, this guide outlines the standard testing methodologies.

## **Chemical and Physical Properties**



Property	Value	Reference
Chemical Name	Heptyl formate	[3]
Synonyms	n-Heptyl methanoate, Formic acid, heptyl ester	[3]
CAS Number	112-23-2	[3]
Molecular Formula	C8H16O2	[3]
Molecular Weight	144.21 g/mol	[3]
Appearance	Colorless liquid	[5]
Odor	Fruity, floral	[5]
Boiling Point	177-178 °C	[5]
Flash Point	60 °C (140 °F)	[5]
Specific Gravity	0.882 g/cm³ @ 25 °C	[5]

# **Toxicological Endpoints Acute Toxicity**

Specific LD50 (oral, dermal) and LC50 (inhalation) values for **heptyl formate** are not available in the public domain. Safety Data Sheets consistently report "no data available" for these endpoints[6][7][8].

#### Experimental Protocols:

Standardized protocols for acute toxicity testing are provided by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to assess the toxicity of a substance after a single oral dose. The protocols, such as the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425), are designed to determine the LD50 or classify the substance's toxicity with the use of a minimal number of animals, typically rats[2][9][10][11]. The test





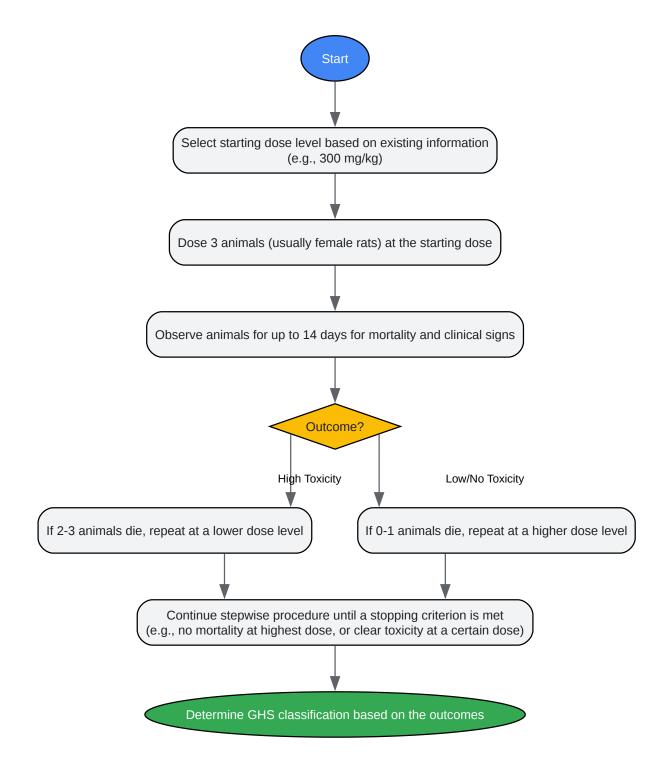


involves administering the substance by gavage to fasted animals and observing them for up to 14 days for signs of toxicity and mortality[4][12].

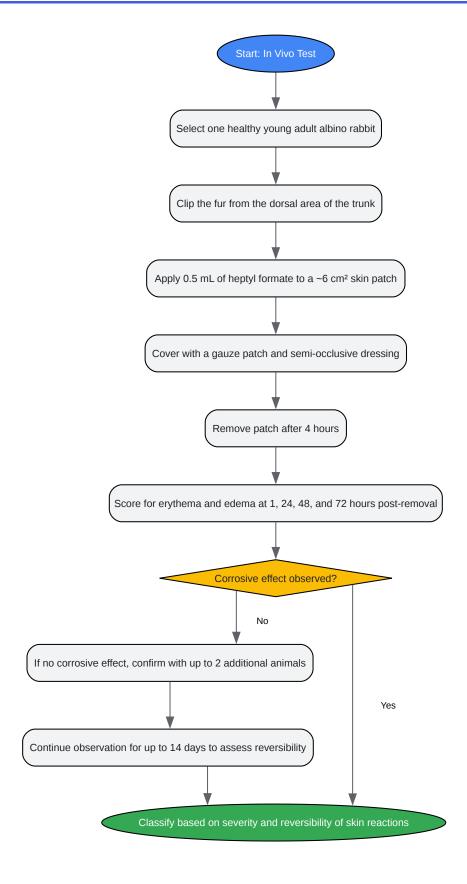
- Acute Dermal Toxicity (OECD 402): This test involves applying a single dose of the substance to a shaved area of the skin of an animal (often a rabbit or rat) for 24 hours. The animals are then observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.
- Acute Inhalation Toxicity (OECD 403, 433, 436): These guidelines describe methods for
  evaluating the toxicity of a substance when administered by inhalation for a short period. The
  substance can be administered as a gas, vapor, aerosol, or dust. The LC50 is determined by
  observing the animals for up to 14 days post-exposure.

Experimental Workflow: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

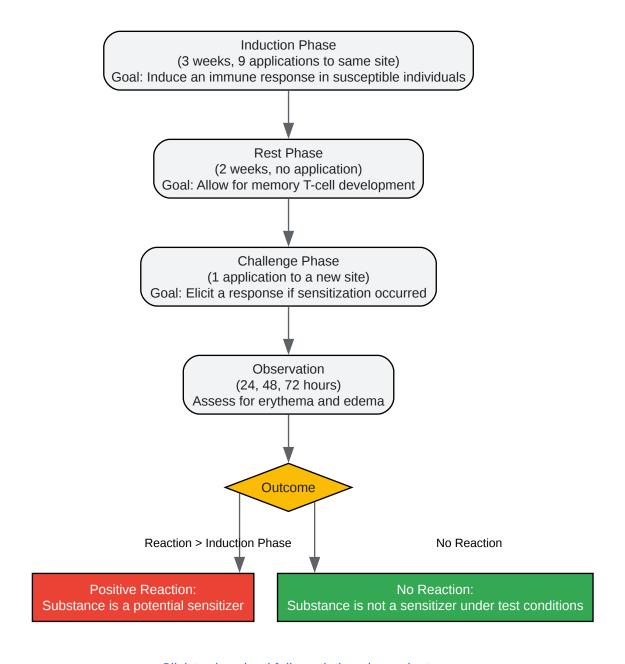












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- To cite this document: BenchChem. [Toxicological Profile of Heptyl Formate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089460#toxicological-properties-of-heptyl-formate]

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